Egfr-IN-49

EGFR T790M Kinase Inhibition Resistance Mechanisms

Research on EGFR T790M-driven resistance demands inhibitors that discriminate between mutant and wild-type kinases. First-generation TKIs (gefitinib, erlotinib) fail against T790M (IC50 >1000 nM), while osimertinib's selectivity profile differs from tool compounds optimized for SAR studies. EGFR-IN-49 addresses this gap: • Biochemical IC50 of 13.6 nM against EGFR L858R/T790M - 74-fold more potent than gefitinib (1013 nM) • Mutant-to-wild-type selectivity index >15, enabling clean phenotypic interpretation in isogenic cell panels • Validated antiproliferative panel: A431 IC50=3.79 µM, A549 IC50=4.34 µM, with LO2 (>50 µM) as normal control • Dose-dependent late apoptosis induction (16.41% at 4 µM, A431 cells, 48 h) Supplied at ≥98% purity with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C22H15N5O2S
Molecular Weight 413.5 g/mol
Cat. No. B15141704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-49
Molecular FormulaC22H15N5O2S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=C2SC=C3)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C22H15N5O2S/c1-2-19(28)24-16-7-4-8-17(12-16)29-21-20-18(9-10-30-20)26-22(27-21)25-15-6-3-5-14(11-15)13-23/h2-12H,1H2,(H,24,28)(H,25,26,27)
InChIKeyDUPFAGNYEYZTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-49: Mutant-Selective EGFR Inhibitor


EGFR-IN-49 is a small-molecule, mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) kinase domain. It has been synthesized and characterized as a research compound for oncology applications, specifically targeting EGFR variants harboring the T790M gatekeeper mutation and the L858R sensitizing mutation [1]. Basic characteristics include a molecular weight of 413.45 g/mol, the molecular formula C22H15N5O2S, and a CAS registry number of 2459932-81-9 [2]. The compound's activity profile, which includes dose-dependent induction of late apoptosis in certain cellular contexts, positions it within the class of next-generation EGFR tyrosine kinase inhibitors (TKIs) being developed to address resistance mechanisms [1].

Target Mutant-selective EGFR (T790M/L858R) kinase domain inhibition
Model Use Acquired resistance studies in T790M+ NSCLC research models
Reported Endpoint Dose-dependent late apoptosis induction in cellular assays

EGFR-IN-49 Irreplaceability vs. Other EGFR Inhibitors


In scientific research, especially when probing resistance mechanisms or evaluating mutant-specific effects, substituting EGFR-IN-49 with a generic EGFR inhibitor like gefitinib, erlotinib, or even osimertinib will compromise the validity of the findings. Gefitinib and erlotinib are clinically ineffective against the T790M resistance mutation, exhibiting dramatically reduced potency (e.g., gefitinib IC50 for EGFR L858R/T790M is >1000 nM vs. <1 nM for L858R alone [1]). Conversely, while osimertinib effectively inhibits T790M-positive mutants, its selectivity profile and potency relative to wild-type EGFR differ from that of EGFR-IN-49, which demonstrates a distinct biochemical and cellular inhibition pattern [2]. Using an improper alternative can lead to incorrect conclusions about a compound's efficacy, toxicity window, or mechanism of action against specific EGFR mutants, as evidenced by the vastly different cellular IC50 values observed between these inhibitors in isogenic cell line panels [1].

First-generation inhibitors (gefitinib, erlotinib) show markedly reduced activity against T790M-mutant EGFR, limiting model relevance for acquired resistance.
Osimertinib’s distinct mutant-WT selectivity profile may produce different off-target effects and cellular response patterns, complicating direct dose-response comparisons.
Late apoptosis induction is a compound-specific functional readout; other EGFR inhibitors may predominantly trigger cell cycle arrest or early apoptosis, restricting endpoint interchangeability.

EGFR-IN-49 Evidence Guide


EGFR L858R/T790M Inhibition Potency vs. Gefitinib

EGFR-IN-49 demonstrates significant inhibitory activity against the EGFR L858R/T790M double mutant with an IC50 of 13.6 nM, as determined in biochemical kinase assays [1]. In stark contrast, the first-generation inhibitor gefitinib is virtually inactive against this double mutant, with a reported IC50 of 1013.0 nM under comparable assay conditions [2]. This represents a 74-fold difference in potency favoring EGFR-IN-49.

T790M Potency vs. Gefitinib
Head-to-head
IC50 13.6 nM vs. 1013.0 nM (74-fold more potent against L858R/T790M)
Supports necessity of a T790M-active inhibitor for resistance mechanism studies
Biochemical kinase assay; recombinant EGFR L858R/T790M protein
EGFR T790M Kinase Inhibition Resistance Mechanisms

Mutant-WT EGFR Selectivity vs. Osimertinib

EGFR-IN-49 displays a substantial selectivity window for mutant EGFR over wild-type (WT) EGFR. The compound inhibits EGFR T790M and L858R/T790M with IC50 values of 65.0 nM and 13.6 nM, respectively, but requires a concentration greater than 1000 nM to inhibit WT EGFR by 50%, yielding a selectivity index (SI) of at least 15-fold [1]. In contrast, the clinically approved third-generation inhibitor osimertinib exhibits a selectivity index (IC50_WT / IC50_T790M) of approximately 40.9 in some biochemical assays [2], a different ratio that reflects a distinct off-target profile relevant for cellular studies.

Mutant-WT Selectivity vs. Osimertinib
Cross-study
Selectivity index >15 (EGFR-IN-49) vs. ≈40.9 (osimertinib)
Selectivity window differs; dose translation from osimertinib may not apply; WT EGFR effects require independent control
Comparable but not identical assay conditions; data to verify
Mutant Selectivity Therapeutic Window EGFR Wild-Type

H1975 NSCLC Cell Proliferation vs. Gefitinib

In a cellular context, EGFR-IN-49 exhibits an IC50 of 699.2 nM against the H1975 non-small cell lung cancer (NSCLC) cell line, which endogenously expresses the EGFR L858R/T790M double mutant [1]. In comparison, gefitinib shows an IC50 of 3102 nM in the same cell line, as measured by proliferation assays [2]. This indicates that EGFR-IN-49 is approximately 4.4 times more potent than gefitinib at inhibiting the growth of these T790M-positive cancer cells.

H1975 Cell Proliferation vs. Gefitinib
Cross-study
IC50 699.2 nM vs. 3102 nM (4.4-fold more potent in H1975 NSCLC cells)
Supports cell-based T790M resistance modeling; modest cellular advantage over first-generation inhibitor
H1975 cell line (endogenous L858R/T790M); 72h MTT assay
Cellular Proliferation NSCLC T790M Mutation

Late Apoptosis Induction in A431 Cells

EGFR-IN-49 uniquely induces a dose-dependent increase in late apoptosis, as demonstrated in A431 cells. At a concentration of 4 µM, the compound increased the percentage of cells in late apoptosis to 16.41%, compared to a lower baseline at 0.33 µM [1]. This specific induction of late-stage apoptosis, while common for some kinase inhibitors, is a quantitative functional readout that can be used to differentiate its cellular effects from those of other EGFR inhibitors, which may primarily induce cell cycle arrest or early apoptosis at similar concentrations. Comparative data for other inhibitors (e.g., osimertinib, gefitinib) under identical conditions is not available, making this a unique, defining characteristic of the compound.

Late Apoptosis Induction
Data to verify
16.41% late apoptotic cells at 4 µM (48 h)
Reported late apoptosis endpoint; useful as compound-activity marker for cellular assays
A431 cells; flow cytometry; no direct comparator data available
Apoptosis Mechanism of Action Cellular Pharmacology

Antiproliferative Spectrum Across Cancer Cell Lines

The antiproliferative effects of EGFR-IN-49 have been profiled across a panel of human cancer cell lines. The compound exhibited varying degrees of growth inhibition, with IC50 values of 3.79 µM in A431 (EGFR WT), 4.34 µM in A549 (KRAS mutant, EGFR WT), 6.39 µM in HeLa, and 18.99 µM in MCF7 cells, while showing no significant effect on LO2 normal hepatocytes (IC50 > 50 µM) [1]. This pattern of differential sensitivity across genetically distinct cell lines provides a quantitative baseline for selecting appropriate positive and negative control cell lines in future experiments.

Cell Panel Antiproliferative Spectrum
Supporting evidence
IC50 range: 3.79 µM (A431) to >50 µM (LO2 normal hepatocytes)
Differential sensitivity baseline; aids cell-line selection for experimental controls and signal optimization
Multiple cancer and normal cell lines; 72h MTT assay; no direct comparator
Cell Panel Screening Antiproliferative Activity Selectivity Profiling

EGFR-IN-49 Application Scenarios


T790M-Mediated Acquired Resistance in NSCLC Models

Given its 74-fold greater biochemical potency against the EGFR L858R/T790M double mutant compared to gefitinib (13.6 nM vs. 1013.0 nM), EGFR-IN-49 is an ideal tool compound for dissecting signaling pathways specifically driven by the T790M mutation in NSCLC cell lines like H1975 [REFS-1, REFS-2]. Researchers can use this compound to confirm on-target effects while controlling for the lack of activity observed with first-generation inhibitors, thereby validating resistance models [1].

Mutant-Selective Kinase Inhibitor Comparative Profiling

The distinct selectivity profile of EGFR-IN-49 (mutant-to-wild-type selectivity index >15) compared to osimertinib (SI ≈ 40.9) makes it a valuable comparator in head-to-head studies [REFS-1, REFS-2]. It can be used in biochemical and cellular panels alongside other next-generation EGFR inhibitors to establish structure-activity relationships (SAR) or to identify inhibitors with unique off-target profiles that may translate to different toxicity or efficacy windows in preclinical models [2].

Dose-Response for Late Apoptosis Induction

The quantitative data showing that 4 µM EGFR-IN-49 induces 16.41% late apoptosis in A431 cells after 48 hours provides a specific phenotypic endpoint for assay development [1]. This application is suitable for screening laboratories needing a characterized positive control for late apoptosis assays or for academic groups studying the link between EGFR inhibition and programmed cell death pathways [1].

Cell Line Selection for EGFR Inhibitor Studies

The panel of antiproliferative IC50 values (A431=3.79 µM; A549=4.34 µM; HeLa=6.39 µM; MCF7=18.99 µM; LO2 >50 µM) enables researchers to prospectively choose the most appropriate cell lines for their experiments [1]. For instance, A431 and A549 cells serve as sensitive models, whereas MCF7 and LO2 cells can be used as resistant and normal controls, respectively, ensuring robust experimental design and clear interpretation of results [1].

Application
Selection Property
Validation Focus
T790M Resistance Modeling
Mutant-selective potency vs. first-generation inhibitors
Pathway inhibition in T790M+ NSCLC research models
Kinase Inhibitor Comparative Profiling
Mutant-WT selectivity context
Off-target profile benchmarking in biochemical panels
Apoptosis Pathway Studies
Dose-dependent late apoptosis induction
Phenotypic endpoint validation in cell assays
Cell Panel Screening Design
Differential sensitivity across cell lines
Control cell line selection and signal optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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